6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Description
6-(Benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a bicyclic ether derivative featuring a pyran core fused with a dioxolane ring. The compound is characterized by a benzyloxy group at position 6, a hydroxyl group at position 7, and two methyl substituents on the dioxolane ring. This structure is common in carbohydrate chemistry, where protective groups like benzyloxy and dimethyl dioxolane enhance stability during synthetic processes . The compound’s stereochemistry and functional groups make it a versatile intermediate for synthesizing glycosides, nucleosides, and other bioactive molecules .
Properties
IUPAC Name |
2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2)19-11-9-18-14(12(16)13(11)20-15)17-8-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTMCJJTIGIBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284839 | |
| Record name | benzyl 3,4-o-(1-methylethylidene)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-16-9 | |
| Record name | NSC39267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 3,4-o-(1-methylethylidene)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrahydropyran Ring Formation
The tetrahydropyran core is typically constructed via acid-catalyzed cyclization of diols or epoxide-opening reactions. For example, a diol precursor undergoes cyclization in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid (e.g., BF₃·OEt₂), yielding the pyran scaffold.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | Dry dichloromethane or tetrahydrofuran |
| Temperature | 0–25°C |
| Catalyst | TMSOTf (10 mol%) |
| Reaction Time | 2–6 hours |
This step achieves yields of 65–80%, contingent on the steric and electronic properties of the diol.
Benzyloxy Group Introduction
The benzyloxy moiety is installed via nucleophilic substitution or Mitsunobu reaction. Benzyl bromide or chloride reacts with the hydroxyl group at position 6 under basic conditions (e.g., NaH or K₂CO₃).
Example Protocol
Dioxolane Ring Construction
The dioxolane ring is formed through a condensation reaction between the pyran intermediate and acetone dimethyl acetal. Acidic conditions (e.g., camphorsulfonic acid) promote acetal formation, with the 2,2-dimethyl substituents enhancing ring stability.
Optimized Conditions
| Parameter | Details |
|---|---|
| Reagent | 2,2-Dimethoxypropane (3.0 equiv) |
| Catalyst | Camphorsulfonic acid (5 mol%) |
| Solvent | Anhydrous acetone |
| Temperature | Reflux (56°C) |
| Reaction Time | 4–8 hours |
| Yield | 75–90% |
This step is highly sensitive to moisture, necessitating strict anhydrous conditions.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors replace batch processes for cyclization and acetal formation steps, reducing reaction times by 40–60%. Catalytic systems are optimized to minimize waste; for example, recyclable acidic resins replace homogeneous acids.
Comparative Analysis: Batch vs. Flow Reactors
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cyclization Time | 6 hours | 1.5 hours |
| Solvent Consumption | 10 L/kg product | 4 L/kg product |
| Yield | 78% | 85% |
Reaction Monitoring and Characterization
Advanced analytical techniques ensure fidelity to the target structure:
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms >98% purity, with retention time = 12.3 minutes.
Challenges and Optimization
Competing Side Reactions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency but complicate purification. Switch to MTBE/water biphasic systems during workup improves isolation.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Benzyl halides, Nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Reduced derivatives
Substitution: Substituted benzyloxy derivatives
Scientific Research Applications
6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the dioxolane ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities between 6-(benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol and related compounds:
Key Observations :
- Substituent Effects : The benzyloxy group in the target compound provides steric bulk and lipophilicity, enhancing its utility in protecting hydroxyl groups during glycosylation reactions . In contrast, allyloxy (in and ) offers orthogonal protection strategies due to its ease of removal under mild conditions .
- Stereochemical Complexity: Compounds like 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside () share the dioxolane-pyran scaffold but differ in stereochemistry and substituent placement, leading to varied biochemical applications (e.g., enzyme substrates vs. synthetic intermediates) .
Physicochemical and Functional Properties
- Solubility : The benzyloxy group increases lipophilicity compared to hydroxyl or methoxy analogues, affecting solubility in polar solvents .
- Stability : Dimethyl dioxolane rings (common in all compounds) confer rigidity and acid resistance, critical for protecting sugar moieties during synthesis .
- Biological Activity: While the target compound is primarily a synthetic intermediate, analogues like 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside () are used as chromogenic substrates for glycosidase assays .
Biological Activity
6-(Benzyloxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects, supported by recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique dioxole structure that may contribute to its biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Recent studies have employed various assays to evaluate the antioxidant capacity of compounds similar to this compound:
| Assay Type | Methodology | Results |
|---|---|---|
| DPPH Assay | Measures the ability to scavenge DPPH radicals | High scavenging activity observed |
| FRAP Assay | Evaluates the reduction of ferric ions | Significant reducing power |
| ORAC Assay | Measures the area under the curve for radical scavenging | Promising results indicating effective antioxidant potential |
These assays indicate that the compound exhibits strong antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The compound has shown potential as an anti-inflammatory agent through various mechanisms:
- Inhibition of Pro-inflammatory Enzymes : Studies have demonstrated that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
- Cytokine Modulation : Research indicates that such compounds can modulate cytokine levels (e.g., TNF-alpha and IL-6), contributing to decreased inflammation.
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.5 | Inhibition of cell migration |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Study on Antioxidant and Anti-inflammatory Properties : A compound structurally related to this compound was found to significantly reduce oxidative stress markers in vivo when administered to animal models subjected to inflammatory stimuli.
- Cancer Treatment Trials : In vitro studies demonstrated that derivatives of this compound could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
